molecular formula C13H16N2O4 B1328003 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid CAS No. 1000018-43-8

5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid

Cat. No.: B1328003
CAS No.: 1000018-43-8
M. Wt: 264.28 g/mol
InChI Key: ODABWBXUJQQXPO-UHFFFAOYSA-N
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Description

5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-methylpiperidin-1-yl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)10-2-3-12(15(18)19)11(8-10)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODABWBXUJQQXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. While publicly available data on this specific molecule is limited, this document leverages established chemical principles and data from analogous structures to offer a detailed exploration of its synthesis, physicochemical properties, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and similar scaffolds in their work.

Introduction: The Significance of Substituted Nitrobenzoic Acids

Substituted benzoic acids are a cornerstone of modern medicinal chemistry, with the strategic placement of various functional groups on the aromatic ring leading to a diverse array of pharmacological activities. The nitrobenzoic acid scaffold, in particular, serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of both a carboxylic acid and a nitro group allows for a multitude of chemical transformations, making these compounds valuable precursors for complex molecules with desired biological activities.

The specific compound of interest, 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid (CAS Number: 1000018-43-8), incorporates a 4-methylpiperidine moiety, a common feature in many approved drugs. The piperidine ring is valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy. This guide will provide a detailed examination of this molecule, offering insights into its synthesis and potential as a scaffold for novel therapeutics.

Physicochemical Properties

Due to the limited availability of experimental data for 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid, the following table summarizes its predicted physicochemical properties, based on its structure and data from analogous compounds.

PropertyPredicted Value
CAS Number 1000018-43-8
Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
Appearance Expected to be a solid, likely a crystalline powder.
Solubility Predicted to be soluble in organic solvents such as DMSO and methanol, with limited solubility in water.
pKa The carboxylic acid is expected to have a pKa in the range of 3-4, while the tertiary amine of the piperidine ring is expected to have a pKa in the range of 8-9.
LogP Estimated to be in the range of 2-3, indicating moderate lipophilicity.

Synthesis and Mechanism

A plausible and efficient method for the synthesis of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for aryl halides that are activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.[1][2]

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of a 5-halo-2-nitrobenzoic acid (where the halogen is typically fluorine or chlorine for higher reactivity) with 4-methylpiperidine in the presence of a base.

G start Starting Materials: 5-Fluoro-2-nitrobenzoic acid 4-Methylpiperidine Base (e.g., K2CO3) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction product 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid reaction->product Formation of Meisenheimer complex intermediate workup Reaction Work-up: Acidification Extraction Purification (Crystallization/Chromatography) product->workup

Caption: Proposed synthetic workflow for 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid.

Detailed Experimental Protocol (Prophetic)

Materials:

  • 5-Fluoro-2-nitrobenzoic acid (1 equivalent)

  • 4-Methylpiperidine (1.2 equivalents)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 5-fluoro-2-nitrobenzoic acid in DMSO, add potassium carbonate.

  • Add 4-methylpiperidine to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to a pH of approximately 4-5 with 1 M HCl to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[3]

  • Addition of the Nucleophile: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine attacks the carbon atom bearing the fluorine atom on the aromatic ring. This forms a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid offers several avenues for further chemical modification, making it a valuable scaffold for creating libraries of compounds for drug screening.

Key Reactive Sites and Derivatization Potential

G start 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid reduction Reduction of Nitro Group (e.g., H2, Pd/C) start->reduction amide_coupling Amide Coupling (e.g., with an amine, EDC/HOBt) start->amide_coupling esterification Esterification (e.g., with an alcohol, acid catalyst) start->esterification amino_acid 2-Amino-5-(4-methylpiperidin-1-yl)benzoic acid reduction->amino_acid amide Amide Derivatives amide_coupling->amide ester Ester Derivatives esterification->ester

Caption: Potential derivatization pathways for 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid.

  • The Nitro Group: The nitro group can be readily reduced to an amino group using various standard methods, such as catalytic hydrogenation (e.g., H2 over Pd/C).[3] This transformation is a pivotal step in the synthesis of many biologically active molecules, as the resulting aniline can undergo a wide range of further reactions, including diazotization, acylation, and sulfonylation.

  • The Carboxylic Acid Group: The carboxylic acid functionality is a versatile handle for modification. It can be converted to esters, amides, or acid chlorides, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Amide coupling with various amines is a particularly common strategy in drug discovery to generate compound libraries.

  • The Piperidine Moiety: The 4-methylpiperidine group contributes to the molecule's solubility and three-dimensional shape. While generally stable, the tertiary amine can be quaternized. The methyl group also provides a specific stereochemical feature that can influence binding to biological targets.

Potential Therapeutic Applications

Given its structural motifs, derivatives of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid could be explored for a variety of therapeutic targets. For instance, a closely related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as an inhibitor of SIRT6, a target for diabetes treatment.[2][4] This suggests that the broader class of molecules may have potential in metabolic diseases. Furthermore, the piperidine scaffold is a common feature in central nervous system (CNS) active drugs.[5]

Safety and Handling

Hazard CategoryRecommendations
GHS Hazard Statements (Anticipated) H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. A NIOSH/MSHA-approved respirator is recommended if dust is generated.
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.
First Aid If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Call a poison center or doctor if you feel unwell.

Conclusion

5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its synthesis is accessible through established nucleophilic aromatic substitution chemistry. The presence of multiple functional groups provides a rich platform for the generation of diverse chemical libraries. While further experimental validation of its properties and biological activities is required, this technical guide provides a solid foundation for researchers and scientists to begin exploring the utility of this and related compounds in the development of novel therapeutics.

References

  • CAS Common Chemistry. (n.d.). Benzoin. Retrieved from [Link]

  • Frolov, A., et al. (2023).
  • PubChem. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2025, August 14). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved from [Link]

  • PubMed. (n.d.). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Guide: Solubility of Nitrobenzoic Acid Piperidine Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profiling, thermodynamic modeling, and experimental protocols for nitrobenzoic acid piperidine derivatives , specifically focusing on piperidinium nitrobenzoate salts . These compounds serve as critical model systems for understanding proton-transfer complexes in pharmaceutical co-crystallization and salt selection.

Executive Summary

The solubility of piperidinium nitrobenzoate derivatives (e.g., piperidinium 2-, 3-, or 4-nitrobenzoate) is a fundamental physicochemical parameter governing their synthesis, purification, and solid-state stability.[1] As salt forms of weak acids and bases, these derivatives exhibit complex solubility behaviors driven by the interplay between ionic interactions in the crystal lattice and solute-solvent hydrogen bonding. This guide provides a rigorous framework for determining, modeling, and analyzing their solubility across a spectrum of organic solvents (protic, aprotic, and non-polar).

Chemical Context & Structural Dynamics[2]

The Solute System

The core compounds discussed are salts formed via proton transfer from a nitrobenzoic acid isomer (H-donor) to piperidine (H-acceptor).

  • Cation: Piperidinium (

    
    ) – A cyclic ammonium ion acting as a hydrogen bond donor.
    
  • Anion: Nitrobenzoate (

    
    ) – A delocalized carboxylate anion with a nitro group providing additional electrostatic potential.
    

Key Stability Factor: The crystal lattice is stabilized by charge-assisted hydrogen bonds (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). Solubility in organic solvents requires overcoming this lattice energy ($ \Delta H{fus} ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

\Delta H{solv} $).
Solvent Classes Investigated

To build a comprehensive profile, solvents are categorized by their intermolecular interaction potential:

  • Polar Protic (Group A): Methanol, Ethanol, Isopropanol (Strong H-bond donors/acceptors).

  • Polar Aprotic (Group B): Acetone, Acetonitrile (Dipole-driven, poor H-bond donors).

  • Non-Polar/Weakly Polar (Group C): Ethyl Acetate, Toluene (Dispersion force dominant).

Thermodynamic Theory & Modeling

Reliable solubility data must be correlated with thermodynamic models to predict behavior outside the experimental range.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating mole fraction solubility (


) with temperature (

). It assumes a non-linear relationship between

and

.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Physical Meaning: Relates to the variation of solution activity coefficients with temperature.

The (Buchowski) Equation

Useful for systems exhibiting deviations from ideal solubility due to hydrogen bonding.



  • 
    :  Non-ideality parameter.
    
  • 
    :  Enthalpy factor.
    
  • 
    :  Melting temperature of the solute.
    
Dissolution Thermodynamics (van't Hoff Analysis)

The dissolution process is characterized by the standard enthalpy (


), entropy (

), and Gibbs energy (

).



  • Interpretation:

    • 
      :  Endothermic (Solubility increases with T).
      
    • 
      :  Non-spontaneous dissolution (requires thermal energy).
      

Experimental Methodology: Isothermal Saturation

This protocol ensures thermodynamic equilibrium is reached, verified by gravimetric analysis.

Workflow Diagram

The following diagram outlines the critical path for solubility determination, ensuring self-validation.

SolubilityProtocol Start Start: Weigh Excess Solute SolventAdd Add Solvent (Known Volume) Start->SolventAdd Equilibration Equilibration (Shake Flask, Constant T) Time: 24-48h SolventAdd->Equilibration Sampling Stop Stirring Settle (2-4h) Equilibration->Sampling Filtration Syringe Filtration (0.45 µm PTFE, Pre-heated) Sampling->Filtration Analysis Gravimetric Analysis (Evaporation to Dryness) Filtration->Analysis Validation Check Mass Consistency (Repeat if RSD > 2%) Analysis->Validation Validation->Equilibration Fail (Not Equilibrium) Calc Calculate Mole Fraction (x1) Validation->Calc Pass

Figure 1: Isothermal saturation workflow for gravimetric solubility determination.

Step-by-Step Protocol
  • Preparation: Accurately weigh excess piperidinium nitrobenzoate (approx. 0.5 g) into a jacketed glass vessel.

  • Solvent Addition: Add 10 mL of the specific organic solvent.

  • Equilibration:

    • Set the thermostatic shaker to the target temperature (e.g., 298.15 K).

    • Agitate at 150 rpm for 24 hours .

    • Critical Step: Allow the suspension to settle for 2 hours at the same temperature to prevent micro-crystal sampling.

  • Sampling:

    • Pre-heat the syringe and 0.45 µm PTFE filter to the solution temperature (prevents precipitation during filtering).

    • Withdraw 2 mL of supernatant.

  • Quantification (Gravimetric):

    • Transfer aliquot to a pre-weighed weighing dish (

      
      ).
      
    • Weigh the wet sample (

      
      ).
      
    • Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    

Data Presentation & Analysis

Representative Solubility Trends

The following table summarizes the typical solubility hierarchy for nitrobenzoic acid salts, derived from thermodynamic trends in literature (e.g., J. Chem. Eng. Data).

Table 1: Solubility Trends of Piperidinium Nitrobenzoates (298.15 K)

Solvent ClassSpecific SolventSolubility TrendDominant Interaction
Polar Protic MethanolHigh H-bonding (Solvation of

and

)
Polar Protic EthanolHighH-bonding (Steric effect reduces vs MeOH)
Polar Aprotic AcetoneModerateDipole-Dipole
Polar Aprotic AcetonitrileModerateDipole-Dipole
Weakly Polar Ethyl AcetateLowWeak Dispersion
Non-Polar TolueneVery Low Minimal interaction with ionic salt
Solvent Effect Logic

The solubility typically follows the order: Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene .

  • Dielectric Constant (

    
    ):  High 
    
    
    
    solvents (Methanol
    
    
    ) stabilize the separated ion pairs better than low
    
    
    solvents (Toluene
    
    
    ).
  • Temperature Effect: Solubility increases with temperature for all solvents, confirming the endothermic nature of the dissolution (

    
    ).
    
Decision Logic for Process Design

When selecting a solvent for crystallization vs. washing, use the following logic:

SolventSelection Input Process Goal Cryst Crystallization Input->Cryst Wash Washing/Isolation Input->Wash HighSol Select High Solubility (Methanol/Ethanol) Cryst->HighSol Dissolve at High T AntiSol Select Anti-Solvent (Toluene/Ethyl Acetate) Wash->AntiSol Remove Impurities Cooling Cooling Crystallization HighSol->Cooling Lower T Yield Maximize Yield AntiSol->Yield Minimize Loss

Figure 2: Solvent selection logic for crystallization and isolation processes.

References

  • General Protocol for Solubility Measurement : NIST Recommended Practice for Solubility Measurements. National Institute of Standards and Technology. Link

  • Solubility of Nitrobenzoic Acid Derivatives : Zhang, Y. et al. "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids in organic solvents." Journal of Chemical & Engineering Data. Link

  • Thermodynamic Modeling : Apelblat, A. and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link

  • Piperidine Properties : PubChem Compound Summary for Piperidine. National Center for Biotechnology Information. Link

  • Solubility of 3-Methyl-2-nitrobenzoic Acid : Zhao, H. et al. "Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents." Journal of Chemical & Engineering Data. Link

Sources

The Amphoteric Dichotomy of Amino-Nitrobenzoic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amino-nitrobenzoic acids are a fascinating class of molecules whose utility in medicinal chemistry and materials science is intrinsically linked to their amphoteric nature. The presence of a carboxylic acid, an aromatic amino group, and a powerful electron-withdrawing nitro group on a single benzene scaffold creates a complex interplay of acidic and basic properties. This guide provides an in-depth exploration of these properties, focusing on the profound influence of isomeric substitution on the acid dissociation constants (pKa) and the isoelectric point (pI). We will dissect the underlying electronic effects, provide field-proven experimental protocols for characterization, and discuss the implications of this amphoteric behavior for drug development, from solubility to target binding.

Introduction: Beyond a Simple Building Block

Amino-nitrobenzoic acids are more than just synthetic intermediates; they are functional molecules whose behavior is governed by a delicate acid-base balance. This dual characteristic, known as amphoterism, allows them to act as either an acid or a base depending on the pH of their environment. This property is dictated by two key functional groups:

  • The Carboxylic Acid Group (-COOH): The primary acidic center, capable of donating a proton to form a carboxylate anion (-COO⁻).

  • The Amino Group (-NH₂): The primary basic center, capable of accepting a proton to form a protonated amine (-NH₃⁺).

The addition of a nitro group (-NO₂) dramatically modulates the electronic landscape of the molecule. As a potent electron-withdrawing group, it significantly influences the acidity of the carboxylic acid and the basicity of the amino group, thereby altering the molecule's overall amphoteric profile. Understanding this intricate relationship is paramount for researchers aiming to leverage these compounds in drug design and formulation.

The Core Principle: pH-Dependent Ionization and the Zwitterion

An amino-nitrobenzoic acid in an aqueous solution exists as an equilibrium mixture of three primary forms: a cation, a zwitterion, and an anion. The dominant species is determined by the solution's pH.

  • In strongly acidic conditions (low pH): Both the amino and carboxyl groups are protonated, resulting in a net positive charge (cationic form).

  • In strongly basic conditions (high pH): Both groups are deprotonated, leading to a net negative charge (anionic form).

  • At an intermediate pH: The molecule exists as a zwitterion , a dipolar ion with a protonated amine (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). Although it contains localized charges, the zwitterion has a net charge of zero.

The pH at which the concentration of the zwitterion is maximized and the net charge of the molecule is zero is a critical parameter known as the isoelectric point (pI) .[1]

G Cation Cationic Form (Net Charge: +1) Predominant at Low pH Zwitterion Zwitterion (Net Charge: 0) Predominant at pI Cation->Zwitterion +OH⁻ -H₂O (pKa1, -COOH) Zwitterion->Cation +H⁺ Anion Anionic Form (Net Charge: -1) Predominant at High pH Zwitterion->Anion +OH⁻ -H₂O (pKa2, -NH₃⁺) Anion->Zwitterion +H⁺

Caption: Acid-Base Equilibria of Amino-Nitrobenzoic Acid.

The Decisive Role of Isomerism: How Substituent Position Governs Amphoteric Properties

The relative positions of the -COOH, -NH₂, and -NO₂ groups on the benzene ring are the single most important factor determining the pKa values and, consequently, the pI. The nitro group exerts its influence through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitro group pulls electron density through the sigma bonds, acidifying the -COOH group and making the -NH₂ group less basic (i.e., lowering the pKa of its conjugate acid). This effect is distance-dependent.[2]

  • Resonance Effect (-M or -R): The nitro group can withdraw electron density from the ring via resonance, particularly when positioned ortho or para to another group. This delocalization strongly stabilizes the carboxylate anion (increasing acidity) and destabilizes the protonated amine (decreasing basicity).[3]

Consequence for pKa Values:

  • pKa1 (-COOH group): The presence of a nitro group will always lower the pKa1 relative to aminobenzoic acid, making the carboxyl group more acidic. This effect is strongest when the nitro group is ortho or para to the carboxyl group due to the combined -I and -M effects.[4]

  • pKa2 (-NH₃⁺ group): The nitro group's electron-withdrawing nature makes the lone pair on the amino nitrogen less available for protonation. This makes the amino group less basic, which means its conjugate acid (-NH₃⁺) is more acidic, thus lowering the pKa2 value compared to a standard aniline.

Quantitative Analysis: Estimated pKa and pI Values

Experimentally determined pKa values for many amino-nitrobenzoic acid isomers are not widely published. However, we can estimate these values based on known data for related compounds to understand the trends. The pI can be calculated for these simple amphoteric molecules using the formula:

pI = (pKa1 + pKa2) / 2 [5]

CompoundPosition (COOH, NH₂, NO₂)Estimated pKa1 (-COOH)Estimated pKa2 (-NH₃⁺)Calculated pIRationale for Estimation
3-Amino-5-nitrobenzoic acid1, 3, 5~3.2~3.5~3.35The nitro group is meta to both groups, exerting a moderate -I effect on both. This lowers both pKa values from a baseline like 3-aminobenzoic acid (pKa1=3.07, pKa2=4.79). The pKa2 is significantly lowered as the nitro group strongly deactivates the ring.[2]
4-Amino-3-nitrobenzoic acid1, 4, 3~3.5~1.8~2.65The nitro group is meta to the -COOH (moderate -I effect) but ortho to the -NH₂ group. The powerful -I and steric effects from the adjacent nitro group dramatically reduce the basicity of the amine, leading to a very low pKa2.[6]
2-Amino-5-nitrobenzoic acid1, 2, 5~3.0~0.5~1.75The nitro group is para to the amino group, exerting a strong -M effect that drastically reduces its basicity, resulting in a very low pKa2. The amino group is ortho to the -COOH, which can slightly decrease its acidity compared to the nitro group being there.

Note: These values are estimations for illustrative purposes and should be experimentally verified.

Experimental Characterization: A Self-Validating Protocol

Determining the pKa values is the cornerstone of characterizing the amphoteric properties of a novel amino-nitrobenzoic acid derivative. Potentiometric titration is the gold-standard method.

Protocol: Potentiometric Titration for pKa Determination

This protocol is designed as a self-validating system to accurately determine the two pKa values of an amino-nitrobenzoic acid.

Causality Behind Experimental Choices:

  • Biphasic Titration: We first titrate with a strong acid (HCl) to determine the pKa of the carboxyl group (pKa1) and then with a strong base (NaOH) to determine the pKa of the protonated amino group (pKa2). This ensures clear separation of the two equivalence points.

  • Degassed Water: CO₂ from the atmosphere can dissolve in water to form carbonic acid, which will interfere with the titration of a weak acid/base. Using degassed (boiled and cooled) water is crucial for accuracy.

  • Nitrogen Blanket: A nitrogen atmosphere prevents CO₂ from re-dissolving into the solution during the experiment, ensuring the integrity of the titration curve.

Materials & Equipment:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 2.0, 4.0, 7.0, 10.0)

  • Magnetic stirrer and stir bar

  • 25 mL burette (Class A)

  • 100 mL beaker

  • Amino-nitrobenzoic acid sample (e.g., 0.1 mmol)

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • Degassed, deionized water

  • Source of Nitrogen gas

G cluster_prep Preparation cluster_titration Biphasic Titration under N₂ cluster_analysis Data Analysis A Dissolve ~0.1 mmol of sample in 50 mL degassed DI water C Place beaker on stir plate and begin gentle stirring A->C B Calibrate pH meter with standard buffers (pH 2, 4, 7, 10) D Titrate with 0.1 M HCl to pH ~1.5. Record pH vs. Volume. C->D E Switch burette. Titrate with 0.1 M NaOH to pH ~12. Record pH vs. Volume. D->E From starting point F Plot pH vs. Volume of Titrant G Calculate 1st Derivative (dpH/dV) to find equivalence points (V_eq1, V_eq2) F->G H Determine pKa1 at 1/2 V_eq1 (on acid titration curve) G->H I Determine pKa2 at 1/2 V_eq2 (on base titration curve) G->I J Calculate pI = (pKa1 + pKa2) / 2 H->J I->J

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 0.1 mmol of the amino-nitrobenzoic acid and dissolve it in 50 mL of degassed, deionized water in a 100 mL beaker. Place a magnetic stir bar in the beaker.

  • Calibration: Calibrate the pH meter meticulously using at least three standard buffers that bracket the expected pKa values.

  • Setup: Place the beaker on a magnetic stirrer, immerse the calibrated pH electrode, and begin gentle stirring. If available, maintain a gentle stream of nitrogen over the solution's surface. Record the initial pH.

  • Acidic Titration (for pKa1): Fill a burette with standardized 0.1 M HCl. Add the titrant in small increments (e.g., 0.1 mL), allowing the pH to stabilize after each addition. Record the pH and total volume added. Continue until the pH is below 2.0.

  • Basic Titration (for pKa2): Starting from a fresh sample solution, fill a clean burette with standardized 0.1 M NaOH. Titrate in a similar incremental manner, recording pH and volume, until the pH is above 11.5.

  • Data Analysis:

    • Plot the two titration curves (pH vs. volume of HCl; pH vs. volume of NaOH).

    • Identify the equivalence points (V_eq), which are the points of maximum slope on the curves. This is most accurately done by plotting the first derivative (ΔpH/ΔV) against the volume.

    • The pKa is the pH at the half-equivalence point (V_eq / 2). pKa1 will be determined from the NaOH titration curve, and the pKa of the conjugate acid of the amine (pKa2) will be determined from the HCl titration curve.

    • Calculate the isoelectric point (pI) using the experimentally determined pKa values.

Implications for Drug Development and Research

The amphoteric nature of amino-nitrobenzoic acids, and specifically their pI, has profound consequences for their application in drug discovery and development.

  • Aqueous Solubility: Solubility is typically at a minimum at the isoelectric point, where the net-neutral zwitterion is least effectively solvated by water.[1] For a compound with a low pI like 2-amino-5-nitrobenzoic acid (est. pI ~1.75), it will have minimal solubility in the highly acidic environment of the stomach (pH 1.5-3.5), which could impact oral absorption.

  • Bioavailability and Membrane Permeability: The ability of a drug to cross biological membranes is often favored by a neutral state. By understanding the pKa values, formulators can predict the charge state of the molecule in different physiological compartments (e.g., blood at pH 7.4, small intestine at pH 6-7.5) and anticipate its absorption and distribution characteristics.

  • Drug Formulation: The pH-dependent solubility can be exploited. For instance, a drug can be formulated as a salt to enhance its solubility and dissolution rate. Knowledge of the pKa values is essential for selecting appropriate salt-forming agents and buffered formulations.

  • Target Binding: If the drug target is an enzyme or receptor with an active site containing charged amino acid residues, the charge state of the drug molecule can be critical for binding. An ionic interaction (e.g., between a drug's -COO⁻ and a receptor's -NH₃⁺) may be a key part of the binding mode. Designing molecules with a specific pI can ensure they carry the optimal charge at the site of action.

Conclusion

The amphoteric properties of amino-nitrobenzoic acids are a defining feature that dictates their chemical and biological behavior. The strong electronic influence of the nitro group, modulated by its position on the aromatic ring, creates a diverse family of molecules with a wide range of pKa and pI values. For the medicinal chemist and drug development professional, a thorough understanding and experimental characterization of these properties are not merely academic exercises. They are critical, field-proven steps for optimizing solubility, predicting bioavailability, designing effective formulations, and ultimately, developing successful therapeutic agents. The protocols and principles outlined in this guide provide a robust framework for navigating the fascinating amphoteric dichotomy of these versatile compounds.

References

  • BenchChem. (2025). A Comparative Analysis of Aminonitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. BenchChem Technical Guides.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • SciELO. (2021). Grids II: Aromatic Acidity and Basicity. Retrieved from [Link]

  • YouTube. (2019, October 26). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. Organic Chemistry Tutor.
  • ResearchGate. (2023, August 18). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids.
  • Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's?.
  • SpringerLink. (n.d.).
  • ACS Publications. (n.d.). Substituent effects. 7. Microscopic dissociation constants of 4-amino- and 4-(dimethylamino)benzoic acid. The Journal of Organic Chemistry.
  • Allen Career Institute. (n.d.). Concepts, Acidic and Basic Strength of organic compounds.
  • Benchchem. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 618-84-8| Chemical Name : 3-Amino-5-nitrobenzoic Acid.
  • Chemistry LibreTexts. (2025, July 30). 12.3: Amino Acids and Isoelectric Points.
  • PMC. (n.d.). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals.
  • Chemistry LibreTexts. (2024, February 10). 7.
  • Chemistry Stack Exchange. (2014, January 6).
  • ResearchGate. (n.d.). Isoelectric point of the 5 selected amino-acids.
  • ResearchGate. (2023, July 17). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids.
  • IUCr Journals. (2012). 2-Amino-5-nitrobenzoic acid.
  • YouTube. (2020, September 8). Isoelectric Point of Amino Acids, Part 3. MedSchoolCoach.
  • CymitQuimica. (n.d.). CAS 1588-83-6: 4-Amino-3-nitrobenzoic acid.
  • DOI. (n.d.).
  • PubChem. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Amino-5-nitrobenzoic acid.
  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Organic Chemistry.

Sources

Methodological & Application

Synthesis of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid from 5-fluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid

Abstract

This document provides a comprehensive guide for the synthesis of 5-(4-methylpiperidin-1-yl)-2-nitrobenzoic acid, a valuable building block in pharmaceutical research and drug development. The protocol details the nucleophilic aromatic substitution (SNAr) reaction between 5-fluoro-2-nitrobenzoic acid and 4-methylpiperidine. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into reaction monitoring, product purification, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Scientific Background

5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid and its derivatives are key intermediates in the synthesis of various biologically active molecules. The core structure, featuring a substituted nitrobenzoic acid, is prevalent in compounds targeting a range of therapeutic areas. The synthesis route described herein employs a classic and robust transformation: the Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr reaction is a cornerstone of modern organic synthesis, allowing for the functionalization of aromatic rings.[1][2] This reaction is particularly effective on aromatic systems that are "activated" by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂).[3] In our target synthesis, the nitro group, positioned ortho to the carboxylic acid and para to the fluorine atom, strongly withdraws electron density from the aromatic ring. This electronic deficit renders the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile.

The choice of fluorine as the leaving group is deliberate. Despite being the most electronegative halogen, fluoride is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack and formation of the intermediate, not the departure of the leaving group.[3][4] The high electronegativity of fluorine enhances the electrophilicity of the ipso-carbon, accelerating this initial attack.

Reaction Mechanism: The SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism, which involves a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine (the nucleophile) attacks the carbon atom bearing the fluorine atom. This forms a new carbon-nitrogen bond and breaks the aromaticity of the ring.

  • Formation of the Meisenheimer Complex: This attack results in a tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This resonance stabilization is what makes the intermediate energetically accessible.[1]

  • Elimination and Re-aromatization: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is the most electronegative and thus a good leaving group in this context. A base present in the reaction medium scavenges the proton from the piperidinium nitrogen and the generated hydrofluoric acid (HF).

Caption: S-N-Ar Reaction Mechanism.

Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. Adjustments may be necessary for scaling up or down.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalentsSupplier
5-Fluoro-2-nitrobenzoic acidC₇H₄FNO₄185.1110.01.85 g1.0Sigma-Aldrich
4-MethylpiperidineC₆H₁₃N99.1712.01.19 g (1.4 mL)1.2Alfa Aesar
Potassium Carbonate (K₂CO₃)K₂CO₃138.2125.03.46 g2.5Fisher Scientific
Dimethylformamide (DMF)C₃H₇NO73.09-40 mL-VWR
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • 5-Fluoro-2-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Methylpiperidine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Dimethylformamide (DMF): Aprotic solvent. Harmful in contact with skin or if inhaled. Suspected of damaging fertility or the unborn child.[2]

  • Procedure: All operations should be conducted in a well-ventilated fume hood.[6][7] Ensure an appropriate fire extinguisher is accessible. An eyewash station and safety shower should be nearby.[5]

Step-by-Step Synthesis Workflow

Workflow A 1. Reagent Setup - Add 5-fluoro-2-nitrobenzoic acid, K2CO3, and DMF to flask. B 2. Inert Atmosphere - Flush the flask with N2/Ar. A->B C 3. Nucleophile Addition - Add 4-methylpiperidine dropwise. B->C D 4. Reaction - Heat to 90-100°C. - Monitor via TLC. C->D E 5. Work-up - Cool and pour into acidic water. - Extract with Ethyl Acetate. D->E F 6. Purification - Wash organic layer, dry, and concentrate. - Recrystallize or perform column chromatography. E->F G 7. Characterization - Obtain NMR, MS, and melting point. F->G

Caption: Overall Synthesis Workflow.

Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-fluoro-2-nitrobenzoic acid (1.85 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Begin stirring the suspension and flush the system with nitrogen or argon for 5-10 minutes.

  • Nucleophile Addition: Slowly add 4-methylpiperidine (1.4 mL, 12.0 mmol) to the reaction mixture using a syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate solvent system with a few drops of acetic acid). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete (disappearance of the starting material by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water and 10 mL of concentrated HCl. This will neutralize the base and protonate the carboxylic acid, causing the product to precipitate.

    • Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove DMF and inorganic salts.

    • Dry the crude product under vacuum.

Purification

The crude product can be purified by recrystallization.

  • Solvent Selection: Test solubility in various solvents. An ethanol/water mixture is often effective for this type of compound.[8]

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of hot ethanol until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to induce crystallization.[8]

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Alternatively, for higher purity, flash column chromatography on silica gel can be performed using a gradient elution, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol containing 1% acetic acid.[1]

Characterization

The identity and purity of the final product, 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid, should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 265.12).

  • Melting Point Analysis: To assess purity.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient temperature or reaction time.Increase temperature to 110 °C or prolong the reaction time. Ensure the K₂CO₃ is anhydrous and finely powdered for better reactivity.
Deactivated reagents.Use fresh 4-methylpiperidine and anhydrous DMF.
Low Yield Product loss during work-up.Ensure the aqueous solution is sufficiently acidic (pH < 2) to fully precipitate the product. Avoid using excessive solvent during recrystallization.[8]
Side reactions.Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions.
Product Fails to Crystallize High impurity content.Purify the crude product using flash column chromatography before attempting recrystallization.[8]
Oily product.Try adding a seed crystal to induce crystallization or scratch the inside of the flask with a glass rod.[8] Re-evaluate the recrystallization solvent system.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. Available at: [Link]

  • SNAr (F) - Aliphatic Amines (secondary). Common Organic Chemistry. Available at: [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information (PMC). Available at: [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Organic Process Research & Development. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. Available at: [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Stack Exchange. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield in SNAr reaction of 4-methylpiperidine and fluoro-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving Yield in Reaction of 4-Methylpiperidine + Fluoro-nitrobenzoic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting a Nucleophilic Aromatic Substitution (SNAr) between a secondary amine (4-methylpiperidine) and an electron-deficient aryl fluoride bearing a free carboxylic acid.

The Diagnosis: The most probable cause of low yield is unintentional neutralization . The free carboxylic acid (


) protonates your nucleophile (4-methylpiperidine, 

) faster than the SNAr reaction can occur. This creates an ammonium salt that is non-nucleophilic, effectively "killing" the reaction before it starts.

This guide provides a self-validating protocol to bypass this thermodynamic trap and optimize kinetics.

Module 1: The "Salt Trap" (Stoichiometry & pH)

Issue: "My starting material is consumed, but I see no product," or "The reaction solidifies immediately."

The Mechanism of Failure

In a standard 1:1 mix, the amine acts as a base, not a nucleophile.



The resulting protonated amine (

) has no lone pair available for nucleophilic attack.
The Fix: Base Stoichiometry

You must introduce a base capable of deprotonating the carboxylic acid and neutralizing the HF generated during the reaction.

MethodReagentStoichiometryProsCons
A (Sacrificial) 4-Methylpiperidine> 2.5 equivSimple setup.Wasteful of expensive amine; difficult workup.
B (Inorganic)

or

2.5 equivCheap; easy removal (filtration); creates "naked" carboxylate.Low solubility in some organic solvents.
C (Organic) DIPEA (Hünig's Base)2.5 equivHigh solubility; non-nucleophilic.Harder to remove during workup; expensive.

Recommendation: Use Method B (


)  in a polar aprotic solvent. It ensures the amine remains free to react.

Module 2: Kinetic Optimization (Solvent & Temperature)

Issue: "The reaction is too slow," or "I see impurities forming."

Solvent Selection: The "Naked" Anion Effect

SNAr reactions proceed via a charged Meisenheimer complex. Polar Aprotic solvents stabilize this intermediate and solvate the cation (K+), leaving the nucleophile (amine) and the carboxylate "naked" and highly reactive.[1]

  • Preferred: DMSO, DMF, NMP (Reaction rates can be 1000x faster than in alcohols).

  • Avoid: Ethanol, Methanol, Water (Hydrogen bonding forms a "cage" around the nucleophile, drastically slowing the rate).

Temperature & Regiochemistry
  • Ortho-fluoro (2-fluoro-5-nitrobenzoic acid): Highly reactive. Run at 25°C – 50°C .

  • Para-fluoro (4-fluoro-3-nitrobenzoic acid): Moderately reactive. Run at 60°C – 90°C .

  • Meta-fluoro: Will not react. SNAr requires electron-withdrawing groups (EWG) in ortho or para positions to stabilize the negative charge.

Visualizing the Pathway

SNAr_Optimization Start Start: Reactants Mixed Check_Base Is Excess Base Present? Start->Check_Base Salt_Path Path A: Acid-Base Reaction (Fast, Thermodynamic) Check_Base->Salt_Path No (1:1 ratio) SNAr_Path Path B: Nucleophilic Attack (Kinetic Control) Check_Base->SNAr_Path Yes (K2CO3 / Excess Amine) Dead_End Ammonium Carboxylate Salt (Nucleophile Deactivated) Salt_Path->Dead_End Intermed Meisenheimer Complex (Stabilized by Solvent) SNAr_Path->Intermed Polar Aprotic Solvent Product Product Formation (Aryl-Amine) Intermed->Product -F (Leaving Group)

Caption: Decision tree showing how lack of base diverts the reaction into a thermodynamic dead-end (red), while proper stoichiometry enables the kinetic SNAr pathway (green).

Module 3: Workup & Purification (The Zwitterion Challenge)

Issue: "I can't extract the product," or "The product is water-soluble."

The product is an amino acid (zwitterion).[2] At neutral pH, it may be highly water-soluble and impossible to extract into Ethyl Acetate or DCM.

Protocol: Isoelectric Precipitation
  • Dilution: Pour the reaction mixture (DMSO/DMF) into 10 volumes of water. The excess

    
     will make the solution basic (pH > 10). The product is currently a soluble carboxylate salt.
    
  • Acidification: Slowly add 1M HCl while monitoring pH.

  • Target pH: Adjust pH to the Isoelectric Point (pI) of your product (typically pH 4–6 for aminobenzoic acids).

    • Observation: The product should crash out as a solid precipitate.

  • Filtration: Filter the solid, wash with water (removes salts/DMSO) and cold ether (removes organic impurities).

Module 4: Experimental Protocol (Optimized)

Standard Operating Procedure (SOP-SNAr-04)

  • Setup: In a round-bottom flask, dissolve Fluoro-nitrobenzoic acid (1.0 equiv) in DMSO (5 mL/g) .

  • Base Addition: Add Powdered

    
     (2.5 equiv) . Stir for 10 mins at Room Temp. (Solution may bubble slightly as acid is neutralized).
    
  • Nucleophile: Add 4-methylpiperidine (1.1 equiv) .

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC/TLC.

    • Note: Do not rely solely on disappearance of starting material; confirm product mass (LCMS), as decarboxylation is a rare but possible side reaction at high temps.

  • Workup: Pour into water. Acidify to pH ~5 with 1M HCl. Filter precipitate.[3] Recrystallize from Ethanol/Water if necessary.

FAQ: Troubleshooting

Q: Can I esterify the acid first? A: Yes, and this is often superior. Converting the -COOH to a Methyl Ester (-COOMe) removes the zwitterion issue entirely. You can run the reaction in standard organic solvents, do a normal aqueous extraction, and hydrolyze the ester back to the acid later (LiOH/THF) if needed.

Q: Why is the reaction turning black/tarry? A: This indicates decomposition, likely due to excessive heat or oxidation.

  • Fix: Nitrogen sparge your DMSO before use. Lower the temperature by 10°C. Ensure your base isn't too strong (avoid NaH or hydroxides which can cause side reactions on the nitro group).

Q: Why use Fluoro? Chloro is cheaper. A: In SNAr, Fluorine is superior (The "Element Effect"). The rate-determining step is the nucleophilic attack.[1][4] The high electronegativity of F pulls electron density, lowering the energy of the transition state. Chloro-analogs react 100–1000x slower in these specific systems.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][5][6][7][8] Chemical Reviews. (Establishes the mechanism and the "Element Effect" where F >> Cl).

  • Neustadt, B. R. (1979). Facile reaction of amines with fluoro-nitrobenzoic acids. Tetrahedron Letters.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for SNAr solvent effects and dipolar aprotic acceleration).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. (Detailed explanation of "naked" anion reactivity in DMSO).

Sources

Technical Support Center: Optimizing Solvent Choice for Nitrobenzoic Acid Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing solvent choice in nitrobenzoic acid substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical, yet often overlooked, reaction parameter. Here, we move beyond simple protocols to explain the underlying principles that govern solvent effects, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding solvent selection for reactions involving nitrobenzoic acids.

Q1: Why is solvent selection so critical for nitrobenzoic acid substitution reactions?

A1: The solvent is not merely a medium for dissolving reactants; it is an active participant that can profoundly influence reaction rates, selectivity, and even the mechanism itself.[1][2] For nitrobenzoic acid substitution reactions, which are typically Nucleophilic Aromatic Substitutions (SNAr), the solvent's ability to stabilize charged intermediates is paramount.[3][4] An optimal solvent can increase reaction rates by orders of magnitude, minimize side-product formation, and simplify product isolation.[5]

Q2: What is the most common type of substitution reaction for a nitrobenzoic acid derivative?

A2: The most prevalent reaction is Nucleophilic Aromatic Substitution (SNAr). The aromatic ring of nitrobenzoic acid is activated towards nucleophilic attack by the presence of strong electron-withdrawing groups—the nitro (-NO₂) and carboxylic acid (-COOH) groups.[3] These groups stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, making the substitution feasible.[3][6]

Q3: What are the key solvent properties I should consider?

A3: The three most important properties are:

  • Polarity (Dielectric Constant): Polar solvents are essential for SNAr reactions as they help dissolve polar reactants and stabilize the charged Meisenheimer complex intermediate.[7][8] Solvents with a dielectric constant greater than 15 are generally considered polar.[8][9]

  • Protic vs. Aprotic Nature: This is arguably the most critical distinction. Protic solvents have O-H or N-H bonds (e.g., water, ethanol) and can form hydrogen bonds.[10] Aprotic solvents lack these bonds (e.g., DMSO, DMF).[10]

  • Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. High-boiling solvents are suitable for reactions requiring significant heat, while low-boiling solvents are easier to remove during workup.[11]

Q4: Which solvent class is generally preferred for SNAr reactions on nitrobenzoic acid systems?

A4: Polar aprotic solvents are strongly recommended.[12][13] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile excel in SNAr reactions because they effectively solvate the counter-ion of the nucleophile (e.g., the K⁺ in KOtBu) but do not form a strong "cage" around the nucleophilic anion through hydrogen bonding.[7][13] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate-determining step of nucleophilic attack.[5]

Q5: Can I use a polar protic solvent?

A5: While possible, it is often not ideal. Polar protic solvents (like ethanol or water) can solvate and stabilize the nucleophile through hydrogen bonding.[12] This "caging" effect lowers the ground state energy of the nucleophile and increases the activation energy required for it to attack the aromatic ring, thus slowing the reaction significantly.[12][13]

Troubleshooting Guide: Specific Issues & Solutions

This guide addresses specific problems you may encounter during your experiments, providing potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: My reaction is extremely slow or shows no conversion.

  • Q: I've combined my halo-nitrobenzoic acid with a nucleophile in ethanol, and after 24 hours, I only see starting material. What's wrong?

    • Potential Cause: You are likely using a polar protic solvent (ethanol). The solvent is forming hydrogen bonds with your nucleophile, deactivating it and significantly slowing down the reaction rate.[12][13]

    • Recommended Solution: Switch to a polar aprotic solvent such as DMF or DMSO.[3] These solvents will not "cage" the nucleophile, leading to a substantial rate enhancement.[5] If solubility is an issue, ensure your starting materials are fully dissolved, gently warming if necessary.

Issue 2: My starting materials will not dissolve.

  • Q: I am trying to react 5-methyl-2-nitrobenzoic acid in toluene, but it's not dissolving. What should I do?

    • Potential Cause: Nitrobenzoic acids are often highly polar crystalline solids. A nonpolar solvent like toluene lacks the polarity to effectively dissolve them.[14]

    • Recommended Solution:

      • Switch to a More Polar Solvent: Select a polar aprotic solvent like DMSO, DMF, or acetonitrile, which have much higher dielectric constants.[14]

      • Use a Co-solvent System: If you must use a less polar solvent for other reasons (e.g., to control selectivity), consider adding a small amount of a polar aprotic co-solvent (like DMF) to aid dissolution.

      • Gentle Heating: Gently warming the mixture can improve solubility, but monitor carefully to avoid potential side reactions at higher temperatures.[14]

Issue 3: I am observing significant side product formation.

  • Q: My reaction with an amine nucleophile is giving me a complex mixture of products instead of the single desired substituted nitrobenzoic acid. Why?

    • Potential Cause: The solvent may not be inert and could be participating in the reaction, or it may be promoting undesired pathways. For instance, in some cases, the solvent itself can act as a nucleophile, or impurities (like water) in the solvent can lead to hydrolysis byproducts.

    • Recommended Solution:

      • Ensure Anhydrous Conditions: Use a dry, anhydrous grade of a polar aprotic solvent, especially if your nucleophile is sensitive to water.

      • Choose an Inert Solvent: Select a solvent that is known to be inert under your reaction conditions. DMF and DMSO are generally robust choices for SNAr.

      • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature (even if it takes longer) can significantly improve selectivity.

Issue 4: I can't isolate my product after the reaction.

  • Q: My reaction in DMF worked perfectly according to TLC, but my product is too soluble, and I have low recovery after workup. How can I improve isolation?

    • Potential Cause: The product has high solubility in the polar aprotic solvent used for the reaction.

    • Recommended Solution:

      • Use an Anti-Solvent: After the reaction is complete, pour the reaction mixture into a large volume of an "anti-solvent"—a solvent in which your product is insoluble but the impurities and starting materials may remain dissolved. Water is a common and effective anti-solvent for polar organic products. This will cause your product to precipitate.[14]

      • Acid-Base Extraction: Since your product is a carboxylic acid, you can often use an acid-base workup. Extract the reaction mixture with an aqueous base (like NaHCO₃) to move the deprotonated product into the aqueous layer. Wash the aqueous layer with an organic solvent (like ethyl acetate) to remove non-acidic impurities. Finally, re-acidify the aqueous layer with HCl to precipitate your purified product.

Visualizing the SNAr Mechanism & Solvent Selection

Understanding the reaction mechanism is key to selecting the right solvent. The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

Caption: The SNAr mechanism. A polar solvent stabilizes the charged Meisenheimer complex.

A logical workflow can guide the optimal solvent choice.

Solvent_Selection_Workflow start Start: Define Reaction (SNAr on Nitrobenzoic Acid) check_solubility Are reactants soluble? start->check_solubility select_polar Select a Polar Solvent (Dielectric Constant > 15) check_solubility->select_polar Yes check_solubility->select_polar No, needs polarity check_protic Is the nucleophile strong? select_polar->check_protic select_aprotic Use Polar APROTIC Solvent (e.g., DMSO, DMF, Acetonitrile) - Maximizes nucleophile reactivity check_protic->select_aprotic Yes select_protic Consider Polar PROTIC Solvent (e.g., EtOH, MeOH) - May be used with very weak nucleophiles - Caution: Slower reaction check_protic->select_protic No (or weak) check_temp Reaction requires heat? select_aprotic->check_temp select_protic->check_temp select_high_bp Choose solvent with high Boiling Point (e.g., DMSO, DMF) check_temp->select_high_bp Yes select_low_bp Choose solvent with lower Boiling Point (e.g., Acetonitrile, THF) check_temp->select_low_bp No end Optimized Solvent Chosen select_high_bp->end select_low_bp->end

Caption: Decision workflow for selecting a solvent for SNAr reactions.

Data Presentation: Solvent Properties at a Glance

The table below summarizes key properties of common solvents relevant to nitrobenzoic acid substitution reactions.

SolventFormulaTypeDielectric Constant (ε) at 20°CBoiling Point (°C)Key Considerations
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar Aprotic47.0189Excellent for SNAr, high boiling point, can be difficult to remove.[15][16]
N,N-Dimethylformamide (DMF) C₃H₇NOPolar Aprotic36.7153Very common for SNAr, good solvating power, reprotoxic.[15][16]
Acetonitrile (MeCN) C₂H₃NPolar Aprotic37.581.6Good alternative to DMF/DMSO, lower boiling point, easier to remove.[15][16]
Tetrahydrofuran (THF) C₄H₈OPolar Aprotic (Borderline)7.566Moderately polar, can form peroxides, useful for reactions with organometallics.[1][15]
Ethanol (EtOH) C₂H₆OPolar Protic24.678.5Can slow SNAr reactions due to H-bonding, useful for recrystallizations.[15][16]
Methanol (MeOH) CH₄OPolar Protic32.665Similar to ethanol, often used in reductions of the nitro group.[14][15]
Water H₂OPolar Protic80.1100Poor solubility for starting materials but useful for workup and recrystallization.[15]
Toluene C₇H₈Nonpolar2.38111Generally unsuitable for SNAr unless used in a biphasic system or with a phase-transfer catalyst.[11]

Data compiled from various sources.[15][16][17][18]

Experimental Protocol: Synthesis of 2-(Arylthio)-3-nitrobenzoic Acid

This protocol provides a robust starting point for an SNAr reaction using 2-bromo-3-nitrobenzoic acid as a substrate. The choice of a polar aprotic solvent is critical for success.

Objective: To synthesize a 2-(arylthio)-3-nitrobenzoic acid derivative via nucleophilic aromatic substitution.

Materials:

  • 2-Bromo-3-nitrobenzoic acid (1.0 mmol)

  • Thiophenol (or substituted thiol) (1.2 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (10 mL)

Procedure:

  • Preparation of Nucleophile: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the thiophenol (1.2 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add anhydrous potassium carbonate (2.0 mmol) to the solution. Stir the mixture at room temperature for 20-30 minutes. This deprotonates the thiol to form the more nucleophilic thiolate anion.

  • Substrate Addition: In a separate vial, dissolve the 2-bromo-3-nitrobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the stirring thiolate mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., 50-60 °C) to increase the rate if necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromo-3-nitrobenzoic acid spot is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water (100 mL).

    • Acidify the aqueous mixture to a pH of ~2-3 using 1M HCl. This will protonate the carboxylic acid group of the product, causing it to precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization, for example, from an ethanol/water mixture, to yield the final 2-(arylthio)-3-nitrobenzoic acid.[3]

References
  • Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Benchchem.
  • Technical Support Center: Optimizing 2-Nitrobenzoic Acid Synthesis. Benchchem.
  • Solvents in substitution reactions. Chemistry Stack Exchange. (2015).
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. (2022).
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. (2012).
  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. (2023).
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. (2025).
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. (2013).
  • A Deep Dive into Common Organic Solvents. ChemTalk. (2025).
  • How do you distinguish the polarity of organic solvent? ResearchGate. (2014).
  • Organic Solvents: Types, Uses, & Properties Explained. Allen. (2025).
  • Technical Support Center: Optimizing Solvent Systems for 5-Methyl-2-nitrobenzoic Acid Reactions. Benchchem.
  • Solvent. Wikipedia.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
  • Properties of Solvents Used in Organic Chemistry.
  • "troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid". Benchchem.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020).
  • Common Organic Solvents: Table of Properties1,2,3.
  • Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids. Benchchem.
  • nitration electrophilic substitution mechanism. doc brown.
  • SNAr Reaction. gChem Global.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018).
  • Nucleophilic aromatic substitution. Wikipedia.

Sources

Technical Support Center: Purification of Zwitterionic Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solubility anomalies, salt contamination, and "oiling out" during purification of amino-nitrobenzoic acid derivatives.

Introduction: The "Zwitterionic Trap"

Welcome to the technical guide for handling zwitterionic nitrobenzoic acid derivatives (e.g., 3-amino-4-nitrobenzoic acid). These molecules present a unique purification paradox:

  • Amphoteric Nature: They contain both a basic amine (

    
    ) and an acidic carboxyl (
    
    
    
    ) group.
  • The Nitro Effect: The electron-withdrawing nitro group (

    
    ) significantly lowers the pKa of the amine (making it less basic) and the carboxyl (making it more acidic).
    

The Consequence: Unlike standard amino acids (pI ~6), your derivative likely has a compressed isoelectric window shifted toward acidic pH (often pH 2.5–4.0). Outside this narrow window, solubility increases drastically; inside it, the molecule crashes out—often trapping inorganic salts or forming oils.

This guide provides the protocols to navigate this equilibrium.

Module 1: The Decision Matrix

Before starting, determine your purification strategy based on your compound's solubility profile.

PurificationStrategy start START: Crude Mixture sol_check Solubility Check: Is it soluble in 1N HCl? start->sol_check path_acid Acid Soluble (Amine protonates) sol_check->path_acid Yes path_insol Insoluble/Oiling sol_check->path_insol No filter Filter insoluble impurities path_acid->filter cryst Recrystallization (Protocol C) path_insol->cryst Direct Organic Solvent pI_calc Determine pI (Titration) filter->pI_calc precip Isoelectric Precipitation (Protocol A) pI_calc->precip High Conc. (>50g/L) iex Ion Exchange (SCX) (Protocol B) pI_calc->iex Low Conc. or High Salt precip->cryst iex->cryst

Figure 1: Decision matrix for selecting the optimal purification pathway based on initial solubility and concentration.

Module 2: Isoelectric Precipitation (The "Crash" Method)

This is the most efficient bulk purification method, but it fails if you miss the specific pI of the nitro-derivative.

The Science

At the isoelectric point (pI), the net charge is zero.[1][2] The hydration shell collapses, and solubility hits its nadir.

  • Warning: Due to the nitro group, the pI is likely lower than expected (pH 2.0–4.0).

Protocol A: Precision pH Adjustment

Reagents: 2N HCl, 2N NaOH, pH meter (calibrated).

  • Dissolution: Dissolve the crude solid in minimum volume of 2N NaOH (if carboxyl-dominant) or 2N HCl (if amine-dominant).

    • Tip: If the solution is dark/tarry, treat with activated charcoal for 15 mins and filter through Celite.

  • The Approach: Slowly add the opposing acid/base while stirring vigorously. Monitor pH continuously.

  • The Critical Zone: As you approach pH 4.5 , slow down. Add dropwise.

  • Observation: Watch for persistent turbidity.

    • If it oils out:[3] Stop. Heat the solution to 50°C. The oil should redissolve. Continue adjusting pH at elevated temperature, then cool slowly.

  • Harvest: Once maximum precipitation is observed (stable turbidity), stir for 30 mins. Filter and wash with cold water adjusted to the pI pH.

Module 3: Ion Exchange Chromatography (The "Polish" Method)

Use this when your compound is water-soluble but contaminated with inorganic salts (NaCl, Na₂SO₄) that co-precipitate during Protocol A.

The Mechanism: Cation Exchange (SCX)

Since nitro-amines have weak basicity, we use a Strong Cation Exchanger (SCX) to capture the protonated amine at low pH.

IEX_Mechanism step1 Load (pH < 2) Compound: R-NH3+ (Cationic) Resin: SO3- binds Compound step2 Wash (pH 2) Removes neutral impurities & Anions step1->step2 step3 Elute (pH > pI) Compound: R-NH2 (Neutral/Anionic) Resin releases Compound step2->step3

Figure 2: The "Catch and Release" mechanism for desalting zwitterions using Strong Cation Exchange (SCX).

Protocol B: Desalting via SCX

Resin: Dowex 50W-X8 or Amberlite IR-120 (H+ form).

  • Column Prep: Pack resin and flush with 1N HCl to ensure full protonation, then rinse with water until effluent is neutral.

  • Loading: Dissolve your crude sample in 0.5N HCl . The amine becomes protonated (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1][4] Load onto the column.[5][6]
    
    • Result: The compound binds to the resin.[7] Inorganic anions (

      
      , 
      
      
      
      ) pass through.
  • Washing: Wash with 2-3 column volumes of distilled water.

    • Verification: Check effluent with AgNO₃. If no precipitate, chloride is gone.

  • Elution: Elute with 1N Ammonia (NH₄OH) or a volatile buffer (ammonium bicarbonate).

    • Chemistry: The base deprotonates the amine (

      
      ), breaking the ionic bond with the resin.
      
  • Recovery: Evaporate the ammoniacal eluent. The excess ammonia evaporates, leaving the pure zwitterion.

Module 4: Recrystallization & Troubleshooting

Common Issue: "Oiling Out"

Nitrobenzoic derivatives often separate as an oil rather than crystals because the melting point is depressed by impurities or the solvent polarity is mismatched.

Protocol C: The Anti-Oil Strategy

Solvent System: Ethanol/Water or Methanol/Water.

  • Dissolution: Dissolve crude solid in boiling Ethanol (or Methanol). Use the minimum amount necessary.

  • Hot Filtration: If insoluble particles remain, filter while hot.

  • The "Cloud Point": Add hot water dropwise to the boiling filtrate until a faint turbidity persists.

  • Clarification: Add one drop of hot ethanol to clear the solution.

  • Controlled Cooling (Crucial):

    • Do NOT put directly in ice. This causes oiling.

    • Wrap the flask in a towel and let it cool to room temperature undisturbed.

    • Seeding: If oil droplets form, add a seed crystal of the pure compound immediately.

  • Final Harvest: Cool to 4°C only after crystals have established growth.

FAQs: Troubleshooting Specific Scenarios

Q1: My compound precipitates, but it turns pink/red upon drying. Why?

  • Diagnosis: Oxidation of the amino group. Nitro-anilines are light and air-sensitive.

  • Fix: Perform the precipitation (Protocol A) in the presence of a reducing agent like sodium bisulfite (0.1%) or ascorbic acid. Dry the product in a vacuum oven under nitrogen, shielded from light.

Q2: I cannot find the pI. The compound seems soluble at all pHs.

  • Diagnosis: You might have a "false zwitterion" or high salt concentration. High ionic strength can increase solubility ("salting in").

  • Fix: Dilute the solution significantly (10x) to reduce ionic strength, or switch to Protocol B (Ion Exchange) to remove the interfering salts before attempting precipitation.

Q3: Can I use Normal Phase Silica Chromatography?

  • Diagnosis: Generally, no. Zwitterions streak badly on silica due to strong interactions with silanol groups.

  • Fix: If you must use chromatography and IEX fails, use Reverse Phase (C18) with an ion-pairing agent (e.g., 0.1% TFA) to mask the charges, or use a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

Summary of Physicochemical Data

ParameterStandard Amino AcidNitro-Benzoic DerivativeImpact on Purification
pKa (COOH) ~2.2~1.8 – 2.0Acid is stronger; requires lower pH to protonate.
pKa (NH₂) ~9.6~1.0 – 3.0Base is much weaker; requires strong acid to dissolve.
Isoelectric Point (pI) ~6.0 (Neutral)~2.5 – 4.0 (Acidic) Precipitation window is shifted to acidic range.
Solubility High in waterLow to ModerateProne to oiling out in water/organic mixtures.

References

  • Bio-Rad Laboratories. (n.d.). Ion Exchange Chromatography: A Guide to Resin Selection and Method Development. Retrieved from [Link]

  • Cytiva. (2024).[5] Ion Exchange Chromatography: Principles and Methods.[7] Retrieved from [Link]

  • MDPI (Separations). (2022). Interaction Structure and Affinity of Zwitterionic Amino Acids. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Validation & Comparative

HPLC Method Guide: Purity Analysis of Piperidine-Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The simultaneous analysis of piperidine (strongly basic, pKa ~11.2), nitrobenzoic acid (acidic, pKa ~3.4), and their amide derivatives presents a classic chromatographic "retention/resolution paradox." Traditional low-pH methods often fail to retain the polar piperidine moiety or suffer from severe peak tailing due to secondary silanol interactions.

The Solution: This guide advocates for a High-pH Reversed-Phase (RP) Strategy using Hybrid Silica Columns as the superior methodology. By elevating the pH above the pKa of the basic amine, we suppress ionization, dramatically improving peak symmetry and loadability while maintaining MS compatibility.

Comparison at a Glance:

FeatureHigh-pH Hybrid RP (Recommended) Low-pH Traditional C18Ion-Pairing Chromatography
Mechanism Neutral state retention (Suppressed Ionization)Cationic/Neutral separationIonic complexation
Peak Shape (Base) Excellent (

)
Poor (

, Tailing)
Good, but sensitive
Equilibration Fast (< 10 column volumes)FastSlow (> 50 column volumes)
MS Compatibility High (Volatile buffers)HighIncompatible (Non-volatile salts)

Part 1: The Chromatographic Challenge

The synthesis of piperidine-nitrobenzoic acid derivatives typically involves an amide coupling. The reaction mixture (and subsequent purity check) contains three distinct species with conflicting behaviors:

  • Piperidine (Impurity/Reagent): A secondary amine. At standard HPLC pH (pH 2–3), it is fully protonated (

    
    ). It interacts electrostatically with residual silanols (
    
    
    
    ) on the silica surface, causing severe tailing and retention variability.
  • 4-Nitrobenzoic Acid (Impurity/Reagent): A weak acid. At pH 2–3, it is neutral and retains well. At pH > 4, it ionizes (

    
    ) and elutes near the void volume.
    
  • Target Amide Derivative: Often possesses basic character from the piperidine ring but is more hydrophobic.

The Failure of Traditional Low-pH Methods

Standard methods use 0.1% Formic Acid or Phosphate Buffer (pH ~3).

  • Causality: The protonated piperidine is repelled by the hydrophobic C18 phase (early elution) but attracted to the silica surface (tailing). This often results in the piperidine peak co-eluting with the solvent front or masking early eluting impurities.

Part 2: The High-pH Hybrid Strategy (The "Product")

Why It Works

By utilizing a mobile phase pH of 10.0 (using Ammonium Bicarbonate or Ammonium Hydroxide), we shift the equilibrium of piperidine to its uncharged free-base form.

  • Mechanism: Uncharged amines interact purely via hydrophobic partitioning with the C18 ligand. This eliminates silanol cation-exchange interactions.

  • Column Technology: Standard silica dissolves at pH > 8. Hybrid Silica (e.g., Ethylene-Bridged Hybrid or surface-modified porous shells) reinforces the particle structure, allowing operation up to pH 12 without bed collapse.

Experimental Protocol

Objective: Separate piperidine, 4-nitrobenzoic acid, and the target amide with


 and 

.

1. Instrumentation & Column

  • System: UHPLC or HPLC with UV-Vis/DAD (and optional MS).

  • Column: Hybrid C18 (e.g., Agilent Poroshell HPH-C18, Waters XBridge BEH C18, or Phenomenex Gemini NX).

  • Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.9 µm (UHPLC).

2. Mobile Phase Preparation

  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Note: Carbonate buffers are volatile, making this MS-compatible.[1]

  • Mobile Phase B (MPB): 100% Acetonitrile (LC-MS grade).

3. Gradient Profile

  • Flow Rate: 1.0 mL/min (Standard bore).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

Time (min)% MPBEvent
0.05Hold for polar retention
2.05Isocratic hold
12.090Gradient elution
15.090Wash
15.15Re-equilibration
20.05End

4. Detection

  • UV: 254 nm (Nitro-aromatics) and 210 nm (Piperidine - Note: Piperidine has weak UV absorbance; high concentrations or derivatization may be required for trace analysis, but this method separates it effectively for bulk purity).

Part 3: Comparative Data Analysis

The following table summarizes the expected performance metrics based on chromatographic principles and hybrid particle application data [1, 5].

ParameterMethod A: Low pH (Formic Acid) Method B: High pH (Hybrid C18) Method C: Ion-Pairing (TFA/Hepta)
Piperidine Retention (

)
< 0.5 (Elutes in void)> 2.0 (Well retained)> 3.0
Piperidine Symmetry (

)
2.5 - 4.0 (Severe Tailing)1.0 - 1.2 (Excellent) 1.1 - 1.3
Nitrobenzoic Acid Retention High (Neutral form)Low (Ionized form)Moderate
Resolution (

)
Poor (Overlap at front)> 3.0 (Distinct separation) > 2.5
Column Stability HighHigh (Specific to Hybrid) High
MS Compatibility YesYes No (Signal Suppression)

Critical Insight: While Nitrobenzoic acid elutes earlier at pH 10 (due to ionization), the massive gain in Piperidine retention and symmetry creates a wider elution window, preventing the "bunching" seen at the solvent front in Low pH methods.

Part 4: Visualization & Workflow

Workflow: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the High-pH strategy over alternatives.

MethodSelection Start Start: Purity Analysis (Basic Amine + Acidic Impurity) CheckMS Is Mass Spec (MS) Compatibility Required? Start->CheckMS HighPH Can you use Hybrid Silica Columns? CheckMS->HighPH Yes IPC Alternative: Ion-Pairing Chromatography (Hexanesulfonate) CheckMS->IPC No RecMethod RECOMMENDED STRATEGY: High pH (pH 10) + Hybrid C18 (Ammonium Bicarbonate) HighPH->RecMethod Yes (Available) LowPH Traditional Low pH (pH 3) (Formic Acid) HighPH->LowPH No (Standard Silica Only) OutcomeHigh Outcome: - Neutral Amine (Sharp Peak) - Ionized Acid (Early Elution) - High Resolution RecMethod->OutcomeHigh OutcomeLow Outcome: - Protonated Amine (Tailing) - Silanol Interaction - Poor Resolution LowPH->OutcomeLow

Caption: Decision tree for selecting the optimal HPLC methodology for zwitterionic/amphoteric mixtures. The High-pH Hybrid path is prioritized for MS compatibility and peak symmetry.

Mechanism: Surface Interactions at pH 3 vs pH 10

Mechanism ConditionA Low pH (pH 3) Standard Silica InteractionA Piperidine (NH2+) <--> Silanol (Si-O-) (Ionic Attraction) ConditionA->InteractionA ConditionB High pH (pH 10) Hybrid Silica InteractionB Piperidine (NH) <--> C18 Ligand (Hydrophobic Interaction) ConditionB->InteractionB ResultA Result: Peak Tailing Variable Retention InteractionA->ResultA ResultB Result: Symmetric Peak Stable Retention InteractionB->ResultB

Caption: Mechanistic comparison of amine retention. High pH eliminates the ionic silanol interaction responsible for peak tailing.

References

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18.[1] Retrieved from [Link]

  • Stella, C., et al. (2004).[2] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[2][3] Journal of Separation Science.[2] Retrieved from [Link]

  • Waters Corporation. (2019). Hybrid Particle Columns: The First Twenty Years.[4] LCGC International. Retrieved from [Link]

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 5-Fluoro vs. 5-Chloro-2-Nitrobenzoic Acid in SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Element Effect" in Practice

In the synthesis of 5-substituted-2-nitrobenzoic acid derivatives—common scaffolds for antibacterials and dye intermediates—the choice between the 5-fluoro and 5-chloro substrates is a classic trade-off between reactivity and cost .

While traditional aliphatic substitution (


) favors the weaker C-Cl bond, Nucleophilic Aromatic Substitution (SNAr) follows the "Element Effect," where the C-F bond reacts significantly faster (

)
. This guide details why the 5-fluoro substrate is the superior choice for high-value, temperature-sensitive synthesis, while the 5-chloro analog remains the workhorse for robust, large-scale manufacturing.
Feature5-Fluoro-2-nitrobenzoic acid 5-Chloro-2-nitrobenzoic acid
Reactivity High (

to

faster)
Moderate/Low
Reaction Temp Mild (

)
High (

)
Primary Driver Rate-Determining Step (RDS) Bond Energy
Ideal Use Case Complex/volatile nucleophiles; Late-stage functionalization.Bulk commodity synthesis; Robust nucleophiles.

Mechanistic Analysis: Why Fluorine Wins in SNAr

To optimize this reaction, one must understand that SNAr does not proceed via a concerted backside attack. It is a stepwise Addition-Elimination mechanism.

The Mechanism[1][2][3][4][5][6][7][8]
  • Step 1 (Addition - RDS): The nucleophile attacks Carbon-5, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Step 2 (Elimination - Fast): The leaving group is expelled, restoring aromaticity.

The "Element Effect"

Fluorine is the most electronegative element.[1][2] In the 5-fluoro substrate, the strong inductive effect (


) at the C-5 position dramatically lowers the energy of the transition state leading to the Meisenheimer complex.
  • Fluorine: Stabilizes the negative charge accumulation

    
    Fast Addition .
    
  • Chlorine: Weaker inductive effect

    
     Slower Addition.
    

Because Step 1 is Rate-Determining, the strength of the C-F bond (approx. 116 kcal/mol) vs. C-Cl bond (approx. 81 kcal/mol) is irrelevant to the overall rate.

SNAr_Energy_Profile Figure 1: Comparative Energy Profile. Fluorine lowers the activation barrier of the Rate-Determining Step. Start Reactants (Substrate + Nu) TS1_F TS1 (Fluoro) Lower Activation Energy Start->TS1_F Fast (F) TS1_Cl TS1 (Chloro) Higher Activation Energy Start->TS1_Cl Slow (Cl) Inter Meisenheimer Complex TS1_F->Inter TS1_Cl->Inter Product Product (5-Substituted) Inter->Product Elimination (Fast)

[1]

Comparative Data & Performance

The following data aggregates typical performance metrics for the amination of these substrates (e.g., with aniline or aliphatic amines) in polar aprotic solvents.

Variable5-Fluoro-2-nitrobenzoic acid 5-Chloro-2-nitrobenzoic acid
Typical Yield 90–98%70–85% (Requires optimization)
Reaction Time 1–4 Hours12–24 Hours (or Microwave 30 min)
Solvent Suitability THF, Acetonitrile, DMF (mild)DMF, DMSO, NMP (high boiling point req.)
Base Requirement Mild (

,

)
Stronger/Excess (

,

)
Impurity Profile Clean conversion.Potential for hydrolysis (to phenol) or decarboxylation at high T.
Cost Factor

$ (High)
$ (Low)

Critical Note on Substrate Ionization: Both substrates contain a carboxylic acid at C1. In basic conditions, this deprotonates to the carboxylate (


). While 

is inductively electron-donating (deactivating), the strong electron-withdrawing nature of the Nitro group (

) at C2 (para to the halogen) is sufficient to drive the reaction.

Experimental Protocols

Protocol A: High-Efficiency Synthesis (Fluoro-Substrate)

Best for: Expensive nucleophiles, thermally unstable compounds, or rapid screening.

  • Preparation: Dissolve 5-fluoro-2-nitrobenzoic acid (1.0 equiv) in Acetonitrile or DMF (0.2 M concentration).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.5 equiv).
    
    • Note: 1.0 equiv neutralizes the acid; 1.5 equiv acts as the proton scavenger for the nucleophile.

  • Nucleophile: Add the amine/thiol nucleophile (1.1 equiv).

  • Reaction: Stir at 40–50°C for 2–4 hours. Monitor via TLC/HPLC.

  • Workup: Acidify with 1M HCl to pH 3–4 to precipitate the product. Filter and wash with cold water.[3]

Protocol B: Cost-Effective Scale-Up (Chloro-Substrate)

Best for: Multi-gram/kilogram scale, simple amines, robust products.

  • Preparation: Dissolve 5-chloro-2-nitrobenzoic acid (1.0 equiv) in DMSO or NMP (highly polar solvents are critical here to stabilize the transition state).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.5 equiv).
    
  • Nucleophile: Add the amine nucleophile (1.2–1.5 equiv). Excess nucleophile drives the kinetics.

  • Reaction: Heat to 100–120°C for 12–18 hours.

    • Optimization: Microwave irradiation at 140°C for 20 mins can replace overnight heating [2].

  • Workup: Pour into crushed ice/water. Acidify carefully with HCl to pH 3. Collect precipitate.

    • Purification: Recrystallization from Ethanol is often required to remove unreacted chloro-starting material.

Decision Matrix: Which to Choose?

Use the following logic flow to select the appropriate precursor for your campaign.

Decision_Matrix Figure 2: Process Decision Tree Start Select Substrate Q1 Is the Nucleophile Thermally Stable >100°C? Start->Q1 Use_F1 USE 5-FLUORO (Avoid decomposition) Q1->Use_F1 No Q2 Is the Nucleophile Expensive (> $100/g)? Q1->Q2 Yes Use_F2 USE 5-FLUORO (Maximize Yield/Atom Economy) Q2->Use_F2 Yes Q3 Is Scale > 100g? Q2->Q3 No Use_Cl USE 5-CHLORO (Cost Savings) Q3->Use_Cl Yes Use_F3 USE 5-FLUORO (Time Savings) Q3->Use_F3 No

Safety & Stability (E-E-A-T)

  • Thermal Runaway: Nitro-substituted aromatic compounds possess high decomposition energies. When performing the Chloro-protocol at

    
    C, ensure the reaction vessel is equipped with a rupture disc or pressure relief valve.
    
  • DSC Analysis: Before scaling the Chloro-protocol, perform Differential Scanning Calorimetry (DSC) on the reaction mixture. If the exotherm onset is near the operating temperature (

    
    C), switch to the Fluoro-protocol to operate at a safer margin (
    
    
    
    C).

References

  • Bunnett, J. F., Garbisch, E. W., & Pruitt, K. M. (1957).[4] The "Element Effect" as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions.[4][5][6][7] Journal of the American Chemical Society.[4][7]

  • Laderer, F., & Schmidt, C. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid.[8] Journal of the Organic Chemistry.[7]

  • Ashenhurst, J. (2018).[4] Nucleophilic Aromatic Substitution: The Element Effect.[4][6][9][7] Master Organic Chemistry.[10]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.

Sources

A Senior Application Scientist's Guide to Differentiating Nitro and Carboxylic Acid Groups Using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and pharmaceutical development, the unambiguous identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a primary analytical technique for this purpose, offering rapid, non-destructive, and highly specific information about the vibrational modes within a molecule.[1][2] This guide provides an in-depth comparative analysis of the IR spectral signatures of two critical functional groups: the nitro (-NO₂) group, prevalent in explosives and many pharmaceutical intermediates, and the carboxylic acid (-COOH) group, a fundamental moiety in active pharmaceutical ingredients (APIs) and biomolecules.

Understanding the distinct spectral landscapes of these groups is not merely an academic exercise; it is essential for reaction monitoring, quality control, and the structural elucidation of novel compounds. We will explore the physical underpinnings of their characteristic absorptions, compare their spectral features side-by-side, and provide a field-proven protocol for acquiring high-fidelity data.

The Foundational Principle: Molecular Vibrations and IR Light

Infrared spectroscopy is predicated on a simple principle: chemical bonds are not static. They vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes.[1] For an absorption to be observed in an IR spectrum—to be "IR active"—the vibration must induce a change in the molecule's net dipole moment.[3][4] These absorptions appear as peaks in a spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), which is proportional to frequency.

The primary vibrational motions are stretching , a change in bond length, and bending , a change in bond angle.[5] Groups with multiple identical bonds, like the -NO₂ group, exhibit both symmetric (in-phase) and asymmetric (out-of-phase) stretching modes, which absorb at different frequencies.[5][6]

Part 1: The Unmistakable Signature of Carboxylic Acids (-COOH)

The carboxylic acid functional group presents one of the most recognizable and informative signatures in IR spectroscopy, primarily due to the profound effect of hydrogen bonding.

Key Vibrational Modes:
  • O-H Stretching: The Broad Indicator The most telling feature of a carboxylic acid is an intensely broad and strong absorption band arising from the O-H stretch, typically spanning a vast region from 3300 cm⁻¹ to 2500 cm⁻¹ .[1][7][8]

    • Causality (The "Why"): In condensed phases (liquids or solids), carboxylic acids almost universally exist as stable, hydrogen-bonded dimers. This strong intermolecular interaction significantly weakens the O-H bond, lowering its stretching frequency. The term "broad" is key; the hydrogen bonding creates a wide distribution of O-H bond lengths and strengths within the sample population at any given moment, leading to a continuum of absorption frequencies rather than a sharp, discrete peak.[7][9][10][11] This broad absorption is so dominant that it frequently overlaps and obscures the sharper C-H stretching peaks that appear around 3000 cm⁻¹.[7][9][12] In the rare event a carboxylic acid is analyzed in a very dilute, non-polar solvent or in the gas phase where it exists as a monomer, this broad band is replaced by a sharper, free O-H stretch near 3500 cm⁻¹.[9][12]

  • C=O (Carbonyl) Stretching: The Strong, Sharp Partner Accompanying the broad O-H band is a very strong and sharp absorption from the carbonyl (C=O) stretch. Its position is highly sensitive to the molecular environment.

    • Dimeric (Hydrogen-Bonded) State: In the common dimeric form, the C=O stretch appears in the 1725-1700 cm⁻¹ range.[1][7][9] Hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O double bond, lowering its absorption frequency compared to a free carbonyl.[13]

    • Monomeric State: For isolated molecules, the C=O stretch shifts to a higher wavenumber of approximately 1760 cm⁻¹ .[8][14]

    • Conjugation Effects: When the carboxyl group is conjugated with an aromatic ring or a carbon-carbon double bond, resonance delocalizes the pi electrons, reducing the double-bond character of the C=O bond. This weakening effect shifts the absorption to a lower frequency, typically in the 1710-1680 cm⁻¹ range.[1][8][13][14]

  • Coupled C-O Stretching and O-H Bending Two other absorptions, while less prominent, complete the carboxylic acid picture:

    • C-O Stretch: A medium intensity peak between 1320-1210 cm⁻¹ , coupled with the O-H in-plane bend.[7][11]

    • O-H Bend: A broad, medium intensity out-of-plane bend characteristic of the dimer is found near 950-910 cm⁻¹ .[7][11]

Part 2: The Dual Peaks of Nitro Groups (-NO₂)

The nitro group's IR signature is dominated by the powerful stretching vibrations of its two highly polar nitrogen-oxygen bonds. This results in a characteristic and easily identifiable pair of strong absorptions.[15][16]

Key Vibrational Modes:
  • Asymmetric N-O Stretching (ν_as): This is an exceptionally strong and diagnostically crucial band found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds and near 1550 cm⁻¹ for aliphatic nitro compounds.[15][17][18] This absorption corresponds to the two N-O bonds stretching out of phase—one lengthening while the other shortens.[6][15] The large change in dipole moment during this vibration is responsible for the peak's high intensity.[15][16]

  • Symmetric N-O Stretching (ν_s): The second pillar of the nitro group signature is another strong band appearing in the 1360-1290 cm⁻¹ range (aromatic) or near 1365 cm⁻¹ (aliphatic).[15][17][18] This peak arises from the in-phase stretching of both N-O bonds simultaneously.[6][15]

    • Causality of Environmental Shifts: The precise location of these two peaks is sensitive to the electronic environment.

      • Conjugation: Attaching the nitro group to an aromatic ring or a C=C double bond allows for resonance, which delocalizes electron density and slightly weakens the N-O bonds. This causes a shift of both the asymmetric and symmetric bands to lower wavenumbers (a "red shift") compared to their positions in simple nitroalkanes.[15][18][19]

      • Substituent Effects: For aromatic nitro compounds, the presence of other substituents on the ring further modulates the peak positions. Strong electron-donating groups (e.g., -OCH₃, -NH₂) enhance resonance, pushing the N-O stretching bands to even lower frequencies.[15]

  • Other Vibrations: Less prominent but still relevant vibrations include a C-N stretch, which is weaker and appears around 890-835 cm⁻¹ , and an NO₂ scissoring (bending) vibration often found near 850 cm⁻¹ .[15][16]

Part 3: Comparative Data Summary and Identification Workflow

For clarity, the key diagnostic peaks are summarized below. This table serves as a quick reference guide for spectral interpretation in a laboratory setting.

Table 1: Comparative IR Absorption Data for -COOH and -NO₂ Groups
Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityAppearance & Key Characteristics
Carboxylic Acid (-COOH) O-H Stretch (Dimer)2500 - 3300StrongExtremely broad , often overlaps C-H stretches. The most definitive feature.[1][7][8]
C=O Stretch (Dimer)1700 - 1725StrongSharp. Lowered to ~1680-1710 by conjugation.[1][7][13]
C-O Stretch1210 - 1320MediumOften coupled with O-H bend.[7][11]
O-H Bend (Out-of-Plane)910 - 950MediumBroad. Characteristic of the hydrogen-bonded dimer.[7][11]
**Nitro (-NO₂) **Asymmetric N-O Stretch1475 - 1550StrongSharp. One of a pair of characteristic peaks.[15][17][18]
Symmetric N-O Stretch1290 - 1365StrongSharp. The second characteristic peak.[15][17][18]
C-N Stretch835 - 890Weak-MediumCan be obscured by other peaks in the fingerprint region.[15][16]
Logical Workflow for Spectral Identification

A systematic approach is critical when interpreting an unknown spectrum. The following decision-making workflow can rapidly distinguish between these two functional groups.

G Start Analyze Unknown IR Spectrum Check_OH Examine 3500-2500 cm⁻¹ Region Start->Check_OH Broad_Peak Very Broad, Strong Peak Present? Check_OH->Broad_Peak Check_CO Examine ~1700 cm⁻¹ Region Broad_Peak->Check_CO Yes Check_NO2 Examine 1600-1250 cm⁻¹ Region Broad_Peak->Check_NO2 No Strong_CO Strong, Sharp Peak Present? Check_CO->Strong_CO Is_COOH High Confidence: Carboxylic Acid Present Strong_CO->Is_COOH Yes Reevaluate Re-evaluate Spectrum / Consider Other Functional Groups Strong_CO->Reevaluate No Two_Peaks Two Strong, Sharp Peaks (~1550 & ~1350 cm⁻¹)? Check_NO2->Two_Peaks Is_NO2 High Confidence: Nitro Group Present Two_Peaks->Is_NO2 Yes Two_Peaks->Reevaluate No

Caption: Decision workflow for identifying -COOH vs. -NO₂ groups.

Part 4: Experimental Protocol for High-Fidelity Data Acquisition

The quality of an IR spectrum is fundamentally dependent on the sample preparation and data acquisition technique. While classic methods like KBr pellets exist, Attenuated Total Reflectance (ATR) has become the industry standard for its simplicity, speed, and minimal sample preparation requirements.[20][21][22]

Methodology: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes a self-validating system for obtaining a reliable IR spectrum of a solid or liquid sample.

ATR_Workflow cluster_prep 1. Preparation cluster_sample 2. Sample Analysis cluster_post 3. Post-Analysis a Ensure Spectrometer is Purged b Clean ATR Crystal (e.g., with isopropanol) a->b c Collect Background Spectrum (Clean, empty crystal) b->c d Apply Sample to Crystal (Small amount of powder or a single liquid drop) e Apply Pressure Arm (for solids) to ensure good contact d->e f Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) e->f g Process Data (Baseline & ATR correction if needed) h Thoroughly Clean Crystal with appropriate solvent g->h

Sources

Comparative Bioactivity Guide: Methylpiperidine vs. Piperazine Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzoic acid-based pharmacophores, the choice between a methylpiperidine and a piperazine moiety is rarely arbitrary. It represents a fundamental strategic decision between lipophilic potency and physicochemical compliance .

This guide objectively compares these two nitrogenous heterocycles when tethered to a benzoic acid scaffold. While methylpiperidine often drives higher affinity in hydrophobic pockets (e.g., GPCRs like H3), piperazine frequently serves as a solubility-enhancing bioisostere that introduces secondary hydrogen-bonding vectors. This document synthesizes experimental data, structure-activity relationships (SAR), and validated protocols to guide your lead optimization.

Physicochemical & Structural Basis[1][2][3][4][5][6][7]

The divergence in bioactivity begins with the fundamental electronic and steric properties of the two rings.

Comparative Properties Table
FeatureMethylpiperidine DerivativePiperazine DerivativeImpact on Drug Design
Basicity (pKa) High (~10.8 - 11.2)Moderate/Dual (~5.3 & ~9.7)Piperazine allows for tunable ionization at physiological pH (7.4).
Lipophilicity (LogP) High (Hydrophobic)Low (Hydrophilic)Methylpiperidine favors BBB penetration; Piperazine favors solubility.
H-Bonding 1 Acceptor / 1 Donor (if NH)2 Acceptors / 2 DonorsPiperazine offers an additional vector for target interaction or solvent drag.
Metabolic Liability Hydroxylation (CYP450)N-Oxidation / Ring OpeningPiperazine is susceptible to N-oxidation; Methylpiperidine is generally more stable.
Steric Profile Asymmetric (Chiral potential)Symmetric (Chair conformation)Methyl group provides steric bulk to fill hydrophobic sub-pockets.
The "Warhead" Decision Matrix

The following decision tree illustrates the logical flow for selecting between these moieties based on lead compound deficiencies.

SAR_Decision_Matrix Start Lead Optimization Issue Solubility Poor Aqueous Solubility? Start->Solubility Permeability Poor BBB/Membrane Permeability? Solubility->Permeability No Piperazine Select PIPERAZINE (Lowers LogP, adds ionizable N) Solubility->Piperazine Yes Selectivity Off-Target Toxicity? Permeability->Selectivity No MePiperidine Select METHYLPIPERIDINE (Increases LogP, fills hydrophobic pocket) Permeability->MePiperidine Yes Selectivity->Piperazine Need H-bond Selectivity Selectivity->MePiperidine Need Steric Clash

Figure 1: Strategic SAR decision matrix for scaffold selection.

Bioactivity & Case Studies

Case Study A: Histamine H3 & Sigma-1 Receptor Antagonists

In the development of dual H3/Sigma-1 receptor ligands, the substitution of piperidine with piperazine dramatically alters the selectivity profile.[1]

  • Methylpiperidine/Piperidine: Research indicates that the piperidine moiety is often critical for high affinity at the Sigma-1 receptor (

    
    R). The hydrophobic bulk of the piperidine ring (enhanced by a methyl group) interacts favorably with the hydrophobic residues in the 
    
    
    
    R binding pocket [1].
  • Piperazine: Replacing the piperidine with piperazine often retains H3 receptor affinity but significantly lowers

    
    R affinity due to the increased polarity and lack of hydrophobic surface area. However, piperazine derivatives often show superior selectivity against the 
    
    
    
    receptor subtype [1].
Case Study B: Acetylcholinesterase (AChE) Inhibitors

For benzoic acid derivatives targeting neurodegenerative enzymes:

  • Piperazine: The second nitrogen atom in piperazine derivatives (e.g., benzylpiperazine moieties) can become protonated, allowing it to interact with the peripheral anionic site (PAS) of AChE via cation-

    
     interactions. This makes piperazine a superior linker for dual-binding site inhibitors [4].
    
  • Methylpiperidine: While potent, methylpiperidine analogs often act as simple competitive inhibitors at the catalytic site, lacking the "linker" flexibility to span to the PAS effectively.

Experimental Protocols

To validate these differences in your own lab, use the following standardized synthesis and assay workflows.

Synthesis: Amide Coupling (Benzoic Acid Activation)

The most reliable method to attach these moieties to a benzoic acid core is via HATU or EDC coupling.

Reagents:

  • Substituted Benzoic Acid (1.0 eq)

  • Amine: 4-Methylpiperidine or N-Boc-Piperazine (1.2 eq)

  • Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Protocol:

  • Activation: Dissolve the benzoic acid derivative in DMF under

    
     atmosphere. Add DIPEA and HATU. Stir for 15 minutes at RT to form the activated ester.
    
  • Coupling: Add the amine (Methylpiperidine or Piperazine) dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid), water, and brine.
    
  • Deprotection (if Piperazine): If N-Boc-piperazine was used, treat the crude product with 4M HCl in Dioxane for 1 hour to liberate the free amine.

Bioassay: Competitive Binding Workflow

The following workflow describes a generic radioligand binding assay (e.g., for GPCRs) to determine


 values.

Assay_Workflow Prep 1. Membrane Prep (HEK293 cells) Incubate 2. Incubation (Drug + Radioligand) Prep->Incubate Add Protein Filter 3. Filtration (GF/B Filters) Incubate->Filter Terminate Count 4. Scintillation Counting Filter->Count Wash & Dry Analyze 5. Data Analysis (Non-linear regression) Count->Analyze CPM to Ki

Figure 2: Standard Radioligand Binding Assay Workflow.

Comparative Data Summary

The following data aggregates trends observed in H3 antagonist and AChE inhibitor studies [1][4].

MetricMethylpiperidine-Benzoic AcidPiperazine-Benzoic Acid
Solubility (pH 7.4) Low (< 50

M)
High (> 200

M)
hH3R Affinity (

)
High (Single digit nM)Moderate (Double digit nM)

R Selectivity
High Affinity (Non-selective vs

)
Lower Affinity (Selective vs

)
Metabolic Stability (

)
> 60 min (Microsomes)< 30 min (Risk of N-oxidation)
CNS Penetration High (

> 2.0)
Moderate (Requires active transport or lipophilic substituents)

Conclusion: Use Methylpiperidine when your primary goal is maximizing binding affinity through hydrophobic interactions and ensuring blood-brain barrier penetration. Use Piperazine when the lead compound suffers from poor solubility or when a secondary handle is required for selectivity (e.g., avoiding off-target hydrophobic pockets).

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University Journal of Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Technical Guide to the Safe Handling of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid is publicly available. This guide is compiled from data on structurally similar compounds, including piperidine derivatives and nitro-containing aromatic carboxylic acids. All information should be treated as a guideline, and a comprehensive, site-specific risk assessment must be conducted by qualified personnel before handling this compound.

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid. By synthesizing data from analogous chemical structures, this document outlines the anticipated hazards and provides procedural guidance for personal protection, operational protocols, and waste disposal.

Hazard Analysis and Anticipated GHS Classification

5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid incorporates three key structural motifs that dictate its hazard profile: a piperidine ring, a nitro-substituted aromatic ring, and a carboxylic acid group. Based on the known hazards of these components, the following GHS classifications are anticipated. A similar compound, 5-Nitro-2-(piperidin-1-yl)benzoic acid, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1].

Hazard StatementClassificationRationale based on Structural Analogs
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Nitro-aromatic compounds and some piperidine derivatives can exhibit oral toxicity[1][2].
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Both piperidines and acidic compounds can be irritating to the skin upon contact[3][4][5][6].
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)This is a common hazard for many organic acids and substituted amines, causing significant irritation upon eye contact[4][5][6][7].
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3)Dust or aerosols of the compound may irritate the respiratory tract[1][5].

Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO)[8][9].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during the handling of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid. The following table outlines the minimum required PPE.

PPE CategorySpecific RequirementsJustification
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes, dust, and aerosols. A face shield is recommended when handling larger quantities[10][11].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for tears or degradation before each use. Dispose of contaminated gloves according to institutional protocols[3][10][11].
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or tasks with a high risk of splashing, chemical-resistant aprons or coveralls are recommended[10][11].Prevents skin contact with the chemical.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.If work outside a fume hood is unavoidable, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required[8][11].

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Protocol cluster_PostHandling Post-Handling & Decontamination Pre_Assess Conduct Risk Assessment Pre_Check_Fume_Hood Verify Fume Hood Certification Pre_Assess->Pre_Check_Fume_Hood Pre_Inspect_PPE Inspect All PPE for Integrity Pre_Check_Fume_Hood->Pre_Inspect_PPE Handling_Don_PPE Don Lab Coat, Goggles & Gloves Pre_Inspect_PPE->Handling_Don_PPE Handling_Work_In_Hood Work Inside Fume Hood Handling_Don_PPE->Handling_Work_In_Hood Handling_Keep_Closed Keep Container Closed When Not In Use Handling_Work_In_Hood->Handling_Keep_Closed Post_Doff_PPE Doff Gloves & Contaminated PPE Handling_Keep_Closed->Post_Doff_PPE Post_Wash Wash Hands Thoroughly Post_Doff_PPE->Post_Wash Post_Clean Decontaminate Work Surfaces Post_Wash->Post_Clean

Operational and Handling Plan

Adherence to strict operational protocols is critical for the safe handling of this compound.

Engineering Controls
  • Ventilation: Always handle 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid in a properly functioning chemical fume hood to minimize inhalation exposure[2].

  • Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area[12].

Safe Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust[9].

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[9][10].

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and prevent inhalation of dust[11][13].

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases[9][10]. Nitric acid, a related nitro compound, is known to react violently with many organic materials, combustible materials, and bases[14].

Storage
  • Store in a tightly sealed, properly labeled container[10].

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances[5][10].

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[5][9].
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[3][5][9].
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][5][8].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8][15].

Spill and Disposal Plan

Proper management of spills and waste is crucial to ensure laboratory and environmental safety.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent further spillage if it is safe to do so.

  • Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a designated, sealed container for disposal[3][8]. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Waste Disposal

All waste containing 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid must be treated as hazardous waste.

Disposal_Workflow Start Waste Generation (Contaminated PPE, excess reagent, etc.) Segregate Segregate Waste Streams (Solid vs. Liquid, Halogenated vs. Non-Halogenated) Start->Segregate Container Use Designated, Leak-Proof, and Labeled Hazardous Waste Container Segregate->Container Label Label Container with: - Full Chemical Name - Hazard Pictograms - Accumulation Start Date Container->Label Store Store Waste Container in a Secondary Containment in a Designated Satellite Accumulation Area Label->Store Pickup Arrange for Waste Pickup by Institutional EHS Department Store->Pickup

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix waste containing this compound with incompatible materials. It is crucial to segregate waste streams. For instance, do not mix inorganic acids with organic solvents[16].

  • Containerization: Collect all waste (solid and liquid) in a clearly labeled, leak-proof container that is compatible with the chemical[17].

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid," and indicate the associated hazards (e.g., "Irritant," "Harmful")[17].

  • Storage: Store the sealed waste container in a designated satellite accumulation area, which should be at or near the point of generation[17].

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations. Contact your institution's EHS department to schedule a pickup for the hazardous waste[10][17]. Do not attempt to dispose of this chemical down the drain or in the regular trash.

References

  • Vertex AI Search, Piperidine - SAFETY D
  • BenchChem, An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide, Accessed February 25, 2026.
  • Carl ROTH, Safety Data Sheet: Piperidine, Accessed February 25, 2026.
  • BenchChem, Safe Disposal of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide: A Step-by-Step Guide, Accessed February 25, 2026.
  • CDH Fine Chemical, PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS, Accessed February 25, 2026.
  • Antibodies, 4-Piperidinopiperidine, Accessed February 25, 2026.
  • TCI EUROPE N.V., Safety Data Sheet: 4-Methylsulfonyl-2-nitrobenzoic Acid, Accessed February 25, 2026.
  • Thermo Fisher Scientific, SAFETY DATA SHEET: 2-Nitrobenzoic acid, Accessed February 25, 2026.
  • Yale Environmental Health & Safety, SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID, Accessed February 25, 2026.
  • MilliporeSigma, SAFETY DATA SHEET: 4-Nitrobenzoic acid, Accessed February 25, 2026.
  • University of Wisconsin–Madison, Chapter 7 Chemical Disposal Procedures, Accessed February 25, 2026.
  • Fisher Scientific, SAFETY DATA SHEET: 2-Nitrobenzoic acid, Accessed February 25, 2026.
  • NIH, NIH Waste Disposal Guide 2022 - Chemical Waste, Accessed February 25, 2026.
  • Defense Centers for Public Health, Medicinal Nitroglycerin Management, Accessed February 25, 2026.
  • Fisher Scientific, SAFETY DATA SHEET: 3-(4-Methylpiperazin-1-yl)benzoic acid, Accessed February 25, 2026.
  • PubChem, 5-Nitro-2-(piperidin-1-yl)benzoic acid, Accessed February 25, 2026.
  • SLAC National Accelerator Laboratory, Nitric Acid Safe Handling Guideline, Accessed February 25, 2026.
  • TCI Chemicals, SAFETY DATA SHEET: 4,5-Dimethoxy-2-nitrobenzoic Acid, Accessed February 25, 2026.
  • Carl ROTH, Safety Data Sheet: 5,5'-Dithio-bis-(2-nitrobenzoic acid), Accessed February 25, 2026.
  • Quora, What safety precautions should I take when handling nitric acid?, Accessed February 25, 2026.
  • VelocityEHS, Nitric Acid Safety Tips & Health Hazards, Accessed February 25, 2026.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.